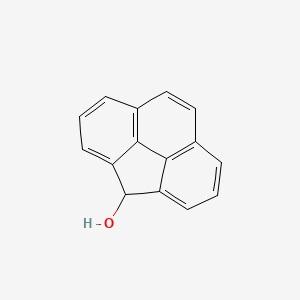

4H-Cyclopenta(def)phenanthren-4-ol

Description

4H-Cyclopenta[def]phenanthren-4-one (CAS: 5737-13-3, molecular formula: C₁₅H₈O) is a polycyclic aromatic ketone characterized by a fused cyclopentaphenanthrene backbone with a carbonyl group at the 4-position. It is synthesized via oxidation of its parent hydrocarbon, 4H-cyclopenta[def]phenanthrene (C₁₅H₁₀), using methods such as CrO₃/BuOOH (85% yield) or via low-pressure premixed benzene-oxygen flames . Its crystal structure (monoclinic, space group P2₁/c) reveals aromatic stacking dominated by offset face-to-face interactions, stabilized by π-π forces . Applications include serving as a precursor for curved polycyclic aromatic hydrocarbons (PAHs) and materials for organic electronics .

Properties

CAS No. |

64884-42-0 |

|---|---|

Molecular Formula |

C15H10O |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

tetracyclo[10.2.1.05,14.08,13]pentadeca-1,3,5(14),6,8(13),9,11-heptaen-15-ol |

InChI |

InChI=1S/C15H10O/c16-15-11-5-1-3-9-7-8-10-4-2-6-12(15)14(10)13(9)11/h1-8,15-16H |

InChI Key |

UWAIRMQUVIHZAR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C(C4=CC=CC(=C43)C=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 4H-Cyclopenta(def)phenanthren-4-ol involves the cyclization of 4-fluoreneacetic acid chloride with aluminum chloride (AlCl3), followed by reduction to yield the desired compound . The overall yield from this method is approximately 40-50% .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic synthesis techniques such as cyclization and reduction reactions. The scalability of these methods would depend on optimizing reaction conditions and purification processes to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4H-Cyclopenta(def)phenanthren-4-ol undergoes various chemical reactions, including:

Reduction: Reduction reactions can further modify the compound, potentially leading to different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups, such as acetoxy or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like acetic anhydride for acetylation or ammonia for amination are commonly employed.

Major Products

Oxidation: 4H-Cyclopenta(def)phenanthren-4-one.

Reduction: Various reduced derivatives depending on the specific conditions.

Substitution: Acetoxy and amino derivatives.

Scientific Research Applications

4H-Cyclopenta(def)phenanthren-4-ol has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex polycyclic aromatic compounds.

Biology: Its derivatives are studied for potential biological activities, including interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

Mechanism of Action

The mechanism of action of 4H-Cyclopenta(def)phenanthren-4-ol involves its interaction with various molecular targets and pathways. Its unique structure allows it to participate in electron transfer processes, making it valuable in organic electronics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural and Physical Properties

Key Observations :

Key Observations :

Thermodynamic and Spectroscopic Properties

- Thermodynamics : The gas-phase heat capacity (Cₚ) of CPP (C₁₅H₁₀) was calculated using force-field approximations, showing typical PAH behavior with increasing Cₚ at higher temperatures .

- Mass Spectrometry : The ketone (C₁₅H₈O) exhibits a molecular ion peak at m/z 204, consistent with its molecular weight .

Q & A

Q. What are the key structural characteristics of 4H-Cyclopenta[def]phenanthren-4-ol, and how is it identified experimentally?

The compound has a molecular formula of C₁₅H₁₀O (exact mass: 190.2399 g/mol) and features a fused polycyclic aromatic system with a cyclopentane ring and a hydroxyl group. Structural confirmation typically employs ¹H NMR , where upfield shifts (e.g., δ 1.8–2.2 ppm) indicate aromatic protons in sterically hindered environments . X-ray crystallography (ORTEP diagrams) further resolves bond angles and ring strain .

Q. What are the foundational synthetic routes to 4H-Cyclopenta[def]phenanthren-4-one derivatives?

Two classical methods dominate:

- Oxidation of parent hydrocarbons : Using CrO₃/BuOOH (Muzart oxidation) achieves 85% yield .

- Radical cyclization pathways : Lithium acetylides (e.g., 55) condense with diketones (e.g., 54), followed by thionyl chloride-mediated cyclization to form chlorinated intermediates (e.g., 58) .

Example: Condensation of 54 with 55 yields propargylic alcohols (56a/b), which undergo C2-C6 biradical cyclization to form Diels-Alder adducts .

Q. How is the compound purified after synthesis?

Low-yield intermediates (e.g., 21% cis-propargylic alcohol 56b) are separated via column chromatography (silica gel, hexane/EtOAc). For crystalline derivatives (e.g., oxoCPP 4), sublimation in custom reactors avoids solvent-intensive purification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 30% vs. 85%)?

Discrepancies arise from reaction conditions:

- Low-yield routes : n-BuLi/O₂ in cyclohexane yields 30% ketone 5 but favors dimeric byproducts (e.g., diol 25) .

- High-yield alternatives : Switching to Muzart oxidation (BuOOH/CrO₃ in CH₂Cl₂) suppresses side reactions .

Recommendation: Optimize stoichiometry (e.g., excess CrO₃) and monitor reaction progress via TLC to isolate intermediates early .

Q. What strategies improve radical cyclization efficiency in complex derivatives?

- Precursor design : Use dichlorides (e.g., 90) to stabilize reactive intermediates during C2-C6 biradical formation .

- Additives : Tri-n-butyltin hydride reduces competing pathways (e.g., SNi' reactions) and enhances radical-radical coupling yields to 46% .

Case study: Dichloride 90, derived from ketone 87, enables controlled radical cascades for C₆₀-surface-mimetic frameworks .

Q. How do substituents affect spectral data interpretation?

- Steric effects : tert-Octyl groups in derivative 87 shield aromatic protons, causing upfield NMR shifts .

- Electronic effects : Electron-withdrawing ketones (e.g., 51) deshield adjacent protons, complicating integration .

Solution: Use deuterated solvents (CDCl₃) and 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What methodologies validate the compound’s application as a fullerene precursor?

- Topological analysis : Compare bond lengths/angles (via DFT calculations) to corannulene or C₆₀ fragments .

- Derivatization : Attach tri-carbon units (e.g., via Sonogashira coupling) and dehydrogenate to form C₄₄H₂₂ segments .

Experimental validation: Cyclization of 37 with HF yields fused ketones, reducible to planar C₆₀-mimetic frameworks .

Data Contradictions and Resolution

Q. Why do historical syntheses (1934–1953) report inconsistent yields?

Early methods (e.g., Kruber’s anthracene oil decarboxylation) lacked precise temperature control, leading to decomposition. Modern protocols (e.g., Yoshida’s HF-mediated cyclization) achieve 40–50% yields via reproducible steps .

Q. How to address discrepancies in oxidation product distributions?

- Iodic acid oxidation of hydrocarbon 7 yields mixed products (Scheme 5), while O₂/n-BuLi selectively forms ketone 5 .

Recommendation: Use GC-MS to monitor intermediates and adjust oxidant ratios .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.